XLogP3 and TPSA Comparison: 2-Bromo-5-cyano-3-nitrobenzoic acid vs. 2-Bromo-3-nitrobenzoic acid (Non-Cyano Analog)
The presence of the 5-cyano group in the target compound reduces computed lipophilicity by 0.2 log units and increases topological polar surface area by approximately 24 Ų relative to the closest non-cyano analog 2-bromo-3-nitrobenzoic acid [1][2]. These differences are substantial enough to affect predicted aqueous solubility, membrane permeability, and CYP450 binding profiles in early-stage drug discovery screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 107 Ų; MW = 271.02 g·mol⁻¹; H-Bond Acceptors = 5 |
| Comparator Or Baseline | 2-Bromo-3-nitrobenzoic acid (CAS 573-54-6): XLogP3 = 1.9; TPSA ≈ 83 Ų; MW = 246.01 g·mol⁻¹; H-Bond Acceptors = 4 |
| Quantified Difference | ΔXLogP3 = −0.2; ΔTPSA ≈ +24 Ų; ΔMW = +25.01 g·mol⁻¹; ΔHBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm and Cactvs 3.4.8.18 for TPSA); values retrieved 2026-04-28. |
Why This Matters
For procurement decisions in lead optimization, the 0.2 log unit decrease in lipophilicity can shift a compound from a high-logP liability range into a more developable property space, while the additional H-bond acceptor from the cyano group enables distinct protein–ligand interaction geometries not achievable with the non-cyano analog.
- [1] PubChem Compound Summary for CID 118992039, 2-Bromo-5-cyano-3-nitrobenzoic acid. XLogP3-AA = 1.7, TPSA = 107 Ų, H-Bond Acceptor Count = 5. https://pubchem.ncbi.nlm.nih.gov/compound/118992039 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 68452, 2-Bromo-3-nitrobenzoic acid. XLogP3 = 1.9, H-Bond Acceptor Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/68452 (accessed 2026-04-28). View Source
